Perfluoro(m-ethyldecalin)
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Overview
Description
Perfluoro(m-ethyldecalin) is a fluorocarbon liquid, specifically a perfluorinated derivative of the hydrocarbon methyldecalin. It is chemically and biologically inert, making it a compound of interest in various scientific and industrial applications. The compound is mainly known for its high solubility of gases, which has led to its exploration as a blood substitute .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro(m-ethyldecalin) can be synthesized using the Fowler process. This process involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from methylnaphthalene. Methylnaphthalene is preferred as the starting material over methyldecalin because it consumes less fluorine .
Industrial Production Methods
The industrial production of perfluoro(m-ethyldecalin) follows the same Fowler process, ensuring a consistent and efficient synthesis. The reaction conditions typically involve high temperatures and controlled fluorine gas flow to achieve the desired perfluorination .
Chemical Reactions Analysis
Types of Reactions
Perfluoro(m-ethyldecalin) is chemically inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds present in the molecule .
Common Reagents and Conditions
Given its chemical inertness, perfluoro(m-ethyldecalin) does not react with common reagents under standard conditions. it can be used as a solvent in reactions involving highly reactive species or under extreme conditions .
Major Products Formed
Since perfluoro(m-ethyldecalin) does not undergo significant chemical reactions, there are no major products formed from its reactions. Its primary role is as a solvent or an inert medium in various chemical processes .
Scientific Research Applications
Perfluoro(m-ethyldecalin) has several scientific research applications due to its unique properties:
Mechanism of Action
Perfluoro(m-ethyldecalin) exerts its effects primarily through its physical properties rather than chemical interactions. Its high gas solubility allows it to carry and release gases efficiently. This property is exploited in its use as a blood substitute, where it can transport oxygen and carbon dioxide in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Perfluorodecalin: Another perfluorinated compound with similar properties, used in similar applications such as blood substitutes and coolants.
Perfluoroperhydrophenanthrene: Known for its use in electronic applications due to its thermal stability and inertness.
Perfluoro(methylcyclohexane): Used as a solvent and in industrial applications where chemical inertness is required.
Uniqueness
Perfluoro(m-ethyldecalin) is unique due to its specific structure and high gas solubility. While other perfluorinated compounds share some properties, perfluoro(m-ethyldecalin) is particularly noted for its potential use as a blood substitute and its effectiveness in carrying gases .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene;1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31;12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWANYKZQLBYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22F40 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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